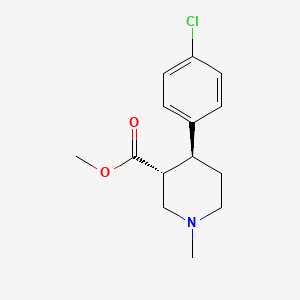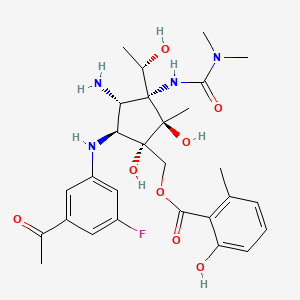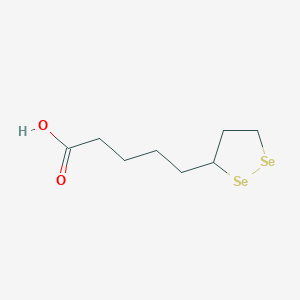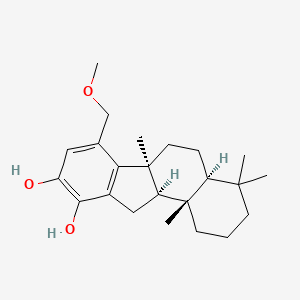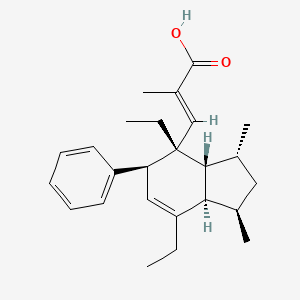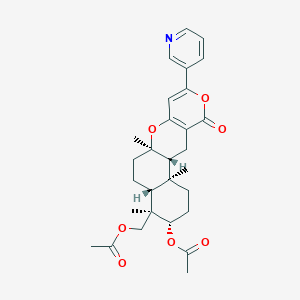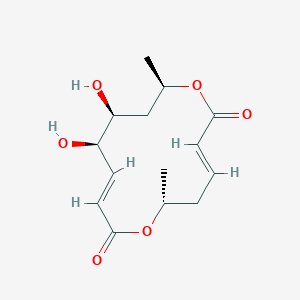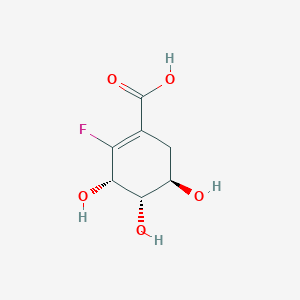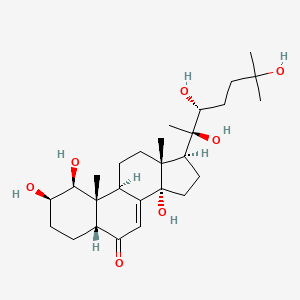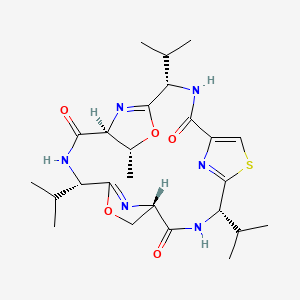
Bistratamide F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bistratamide F is a homodetic cyclic peptide that consists of L-threonine and L-valine and L-serine as the amino acid residues cyclised via amide bonds. It is isolated from Lissoclinum bistratum and exhibits antitumour activity against the human colon tumour cell line It has a role as a metabolite and an antineoplastic agent. It is a homodetic cyclic peptide and a macrocycle.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Bistratamide F and related compounds have been the subject of several studies focusing on their synthesis and chemical properties. A notable achievement in this field is the total synthesis of bistratamides F–I, including this compound, which was accomplished in overall yields of 3% to 27% (You & Kelly, 2005). The synthesis involved preparing the thiazole substructure using a MnO2 oxidation of a thiazoline synthesized from a Val-Cys dipeptide. The serine-based oxazole substructure was prepared from a Val-Ser dipeptide, and the threonine-derived oxazole substructure was synthesized from a ketoamide dipeptide. This synthesis approach is significant for the chemical study of marine natural products like bistratamides.
Marine Natural Products and Cytotoxicity
This compound is part of a group of compounds known as bistratamides, which are modified cyclic hexapeptides. These compounds have been isolated from marine organisms like the Philippines ascidian Lissoclinum bistratum. The structure and stereochemistry of these compounds, including bistratamides E-J, have been elucidated, and their cytotoxicity has been evaluated in various cell line assays (Perez & Faulkner, 2003). Studies like these are crucial for understanding the potential biomedical applications of marine-derived compounds.
Innovative Synthesis Techniques
Research has also focused on innovative synthesis techniques for bistratamides, including the use of fluorous protecting groups. For instance, the synthesis of bistratamide H, closely related to this compound, was achieved using a fluorous amino protecting group, tris(perfluorodecyl)silylethoxylcarbonyl (F Teoc) group (Nakamura & Takeuchi, 2006). This method demonstrates the potential for using fluorous chemistry in the synthesis of complex marine natural products, including bistratamides.
Eigenschaften
Molekularformel |
C25H36N6O5S |
|---|---|
Molekulargewicht |
532.7 g/mol |
IUPAC-Name |
(4S,7R,8S,11S,15S,18S)-7-methyl-4,11,18-tri(propan-2-yl)-6,13-dioxa-20-thia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),12(23),19(22)-tetraene-2,9,16-trione |
InChI |
InChI=1S/C25H36N6O5S/c1-10(2)16-23-26-14(8-35-23)20(32)30-18(12(5)6)25-27-15(9-37-25)21(33)28-17(11(3)4)24-31-19(13(7)36-24)22(34)29-16/h9-14,16-19H,8H2,1-7H3,(H,28,33)(H,29,34)(H,30,32)/t13-,14+,16+,17+,18+,19+/m1/s1 |
InChI-Schlüssel |
PVKWKGXPRJQDIZ-XZHCTYTHSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]2C(=O)N[C@H](C3=N[C@@H](CO3)C(=O)N[C@H](C4=NC(=CS4)C(=O)N[C@H](C(=N2)O1)C(C)C)C(C)C)C(C)C |
Kanonische SMILES |
CC1C2C(=O)NC(C3=NC(CO3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=N2)O1)C(C)C)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


